2-chloro-N-(2-furylmethyl)acetamide

Physicochemical profiling ADMET Solubility optimization

2-Chloro-N-(2-furylmethyl)acetamide (C₇H₈ClNO₂, MW 173.60 g/mol) is an α-haloacetamide derivative featuring a chloroacetyl moiety N-linked to a 2-furylmethyl group. It is a solid at ambient temperature with a measured melting point of 39–42 °C and a density of 1.250 g/cm³.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 40914-13-4
Cat. No. B1580711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-furylmethyl)acetamide
CAS40914-13-4
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CCl
InChIInChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
InChIKeyDRDCOQBVIBGWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-furylmethyl)acetamide (CAS 40914-13-4): Core Chemical Identity and Procurement Baseline


2-Chloro-N-(2-furylmethyl)acetamide (C₇H₈ClNO₂, MW 173.60 g/mol) is an α-haloacetamide derivative featuring a chloroacetyl moiety N-linked to a 2-furylmethyl group [1]. It is a solid at ambient temperature with a measured melting point of 39–42 °C and a density of 1.250 g/cm³ . The compound is classified as an irritant (H315, H319, H335) and requires storage at 2–8 °C . Structurally, it combines the electrophilic α-chloroacetamide warhead—capable of nucleophilic substitution and covalent protein modification—with the aromatic furan ring, which contributes to its distinct polarity, hydrogen-bonding capacity, and π-stacking potential relative to saturated or purely aryl-substituted analogs [1].

Why Generic Chloroacetamide Substitution Fails: The Functional Consequences of the 2-Furylmethyl Substituent in CAS 40914-13-4


Chloroacetamides are not a uniform commodity; subtle variations in the N-substituent profoundly alter physicochemical properties, reactivity, and biological target engagement. The 2-furylmethyl group in this compound confers a computed LogP of approximately 0.8 [1]—substantially lower than alkyl-substituted analogs (LogP ~2.5)—and a topological polar surface area (tPSA) of 42.2 Ų [1], which together govern membrane permeability, aqueous solubility, and protein-binding orientation. Saturation of the furan ring to tetrahydrofuran (as in CAS 39089-62-8) eliminates aromatic π-π stacking capability while increasing conformational flexibility, fundamentally altering molecular recognition . Similarly, replacement with a dichlorophenyl group increases lipophilicity and antimicrobial potency but also raises cytotoxicity risk and reduces solubility—trade-offs that make indiscriminate substitution scientifically indefensible [2]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-furylmethyl)acetamide (40914-13-4) vs. Closest Analogs


Aqueous Solubility and Lipophilicity Advantage of the 2-Furylmethyl Group vs. Alkyl and Aryl Analogs

The 2-furylmethyl substituent in 2-chloro-N-(2-furylmethyl)acetamide delivers a computed LogP (XLogP3-AA) of 0.8, which is approximately 1.7 log units lower than typical N-alkyl chloroacetamide analogs (LogP ~2.5) and 2–3 log units lower than dichlorophenyl-substituted chloroacetamides (LogP ~3.0–3.5) [1]. This translates to an estimated ~50-fold higher aqueous solubility for the furylmethyl derivative compared to alkyl analogs, based on the Hansch-Fujita solubility–lipophilicity relationship. The topological polar surface area (tPSA) of 42.2 Ų places the compound within the favorable range for both membrane permeability and aqueous solubility, unlike bulkier aryl analogs that exceed 50 Ų and suffer solubility penalties [1].

Physicochemical profiling ADMET Solubility optimization Drug design

Moderate Antibacterial Activity with a Distinct Selectivity Window vs. High-Potency Dichlorophenyl Analogs

2-Chloro-N-(2-furylmethyl)acetamide exhibits moderate antibacterial activity against Klebsiella pneumoniae with an MIC of 32 µg/mL. In comparison, dichlorophenyl-substituted chloroacetamide analogs demonstrate approximately 4-fold higher potency against the same strain, with MIC values around 8 µg/mL [1]. However, this increased potency of the dichlorophenyl analogs is accompanied by elevated cytotoxicity (IC₅₀ ~12 µM for nitro-substituted variants) and reduced aqueous solubility, creating a narrower therapeutic window [1]. The furylmethyl derivative thus occupies a distinct position in the efficacy–safety continuum: lower potency but a potentially more favorable selectivity profile for applications where cytotoxicity must be minimized.

Antimicrobial Klebsiella pneumoniae MIC Structure-activity relationship

Anion-Binding Ionophore Activity: Differentiated Supramolecular Function vs. Non-Furan Chloroacetamides

2-Chloro-N-(2-furylmethyl)acetamide has been characterized as a sensitive ionophore with demonstrated high binding affinity for chloride and bromide anions . This property is attributed to the electron-withdrawing effect of the furan ring oxygen, which polarizes the amide N–H bond, enhancing hydrogen-bond donor capacity toward anions. This ionophore functionality is absent in purely alkyl-substituted chloroacetamides (e.g., N-tert-butyl-2-chloroacetamide), which lack the aromatic oxygen atom necessary for this electronic effect, and is diminished in tetrahydrofuran analogs where the oxygen lone pair is less available for conjugation . The compound has been applied in fluorescence and electrochemical sensor platforms for studying anion transport across cell membranes .

Ionophore Anion binding Sensor Supramolecular chemistry

Antibiotic Efflux Pump Inhibition Synergy: Potentiation of Ciprofloxacin Against Resistant E. coli

At sub-inhibitory concentrations (¼ MIC), 2-chloro-N-(2-furylmethyl)acetamide reduces the MIC of ciprofloxacin against Escherichia coli from 128 µg/mL to 16 µg/mL—an 8-fold potentiation—via inhibition of bacterial efflux pumps [1]. Mechanistic studies using SYTOX Green membrane integrity assays confirm that the chloroacetamide moiety disrupts bacterial membrane integrity, thereby enhancing intracellular antibiotic accumulation [1]. This efflux pump inhibitory (EPI) activity is a class-level property of certain chloroacetamides but is modulated by the N-substituent; the furylmethyl group provides an optimal balance of membrane interaction (via furan π-stacking with phospholipid head groups) and aqueous solubility that is not replicated by highly lipophilic dichlorophenyl analogs, which can cause non-specific membrane lysis at similar concentrations [1].

Efflux pump inhibition Antibiotic synergy Escherichia coli Drug resistance

Synthetic Accessibility and Yield: High-Efficiency One-Step Acylation vs. Multi-Step Analogs

2-Chloro-N-(2-furylmethyl)acetamide is synthesized via a single-step acylation of furfurylamine with chloroacetyl chloride under Schotten-Baumann conditions, achieving reported yields of approximately 84–85% after recrystallization . This contrasts with the multi-step synthetic routes required for more complex analogs such as N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-chloroacetamide or N,N-disubstituted chloroacetamides, which involve additional protection/deprotection sequences and coupling steps, typically resulting in cumulative yields below 50% . The simplicity of the synthetic route directly impacts procurement cost, batch-to-batch reproducibility, and scalability for medicinal chemistry campaigns or agrochemical intermediate production.

Synthesis Process chemistry Yield optimization Scale-up

Herbicidal Pre-Emergence Activity: Class-Level VLCFA Inhibition with Furan-Specific Safener Compatibility

As a member of the α-chloroacetamide herbicide class, 2-chloro-N-(2-furylmethyl)acetamide is expected to inhibit very-long-chain fatty acid (VLCFA) elongase, the established molecular target of commercial chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor [1]. Patent literature explicitly discloses N-furfuryl-substituted chloroacetamides as pre-emergence herbicides with activity against seedling grasses in corn and soybean crops [2]. A critical differentiator from non-furan commercial chloroacetamides (e.g., acetochlor, metolachlor) is the structural compatibility of the furylmethyl derivative with dichloroacetamide safeners such as furilazole and benoxacor, which are specifically designed to protect crops from chloroacetamide herbicide injury [3]. The furan ring in the target compound may engage in additional π-stacking interactions with safener-binding proteins (e.g., glutathione S-transferases) that are not accessible to saturated or purely aryl analogs, potentially enabling more selective weed control with reduced crop phytotoxicity.

Herbicide VLCFA inhibitor Safener Crop protection

High-Value Application Scenarios for 2-Chloro-N-(2-furylmethyl)acetamide (40914-13-4) Based on Quantitative Differentiation Evidence


Anion-Selective Electrochemical and Fluorescent Sensor Development

Leverage the compound's documented ionophore activity with high binding affinity for chloride and bromide anions to construct anion-selective electrodes or fluorescent chemosensors for physiological chloride monitoring. The furan oxygen's electron-withdrawing effect enhances amide N–H hydrogen-bond donor strength, a feature not available in alkyl-substituted chloroacetamides [1]. The chloroacetamide moiety further allows covalent immobilization on sensor surfaces via nucleophilic substitution with thiol-functionalized substrates, enabling reusable sensor fabrication.

Antibiotic Adjuvant Research Targeting Efflux Pump-Mediated Resistance in Gram-Negative Bacteria

Employ the compound at sub-inhibitory concentrations (¼ MIC) as an efflux pump inhibitor to potentiate fluoroquinolone antibiotics against resistant Escherichia coli, where it achieves an 8-fold reduction in ciprofloxacin MIC (from 128 to 16 µg/mL) . The moderate LogP (0.8) ensures adequate aqueous solubility for in vitro checkerboard and time-kill assays without the DMSO precipitation issues that plague more lipophilic chloroacetamide EPI candidates [1]. Use fresh DMSO stocks (≤7 days) and CLSI-standardized broth microdilution protocols for reproducible results.

Medicinal Chemistry Scaffold for Balancing Antimicrobial Potency and Cytotoxicity in Lead Optimization

Use this compound as a starting scaffold where the furylmethyl group provides a defined antimicrobial benchmark (MIC = 32 µg/mL against K. pneumoniae) with inherently lower cytotoxicity risk compared to dichlorophenyl analogs (MIC = 8 µg/mL but IC₅₀ = 12 µM for nitro-substituted variants) . The furan ring is amenable to electrophilic substitution (halogenation, nitration, formylation) for systematic SAR exploration, while the chloroacetyl warhead can be derivatized via nucleophilic displacement with amines, thiols, or azides to generate focused libraries [1]. The single-step, high-yield synthesis (84–85%) facilitates rapid analog generation at gram scale .

Agrochemical Intermediate for Novel Herbicide-Safener Combination Screening

Deploy this compound as a versatile building block for synthesizing novel pre-emergence herbicide candidates within the chloroacetamide VLCFA inhibitor class . The furan ring provides a distinct structural motif that is explicitly claimed in herbicide patents (US3819661A) for N-furfuryl chloroacetamides [1]. Its structural compatibility with dichloroacetamide safeners such as furilazole enables co-formulation studies aimed at achieving selective weed control in corn and soybean with reduced crop injury . The chloroacetyl group can be further functionalized to modulate herbicidal potency, environmental persistence, and crop selectivity.

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